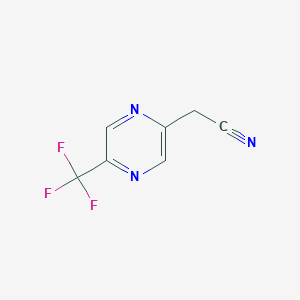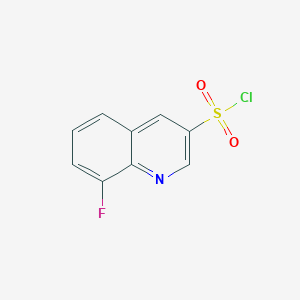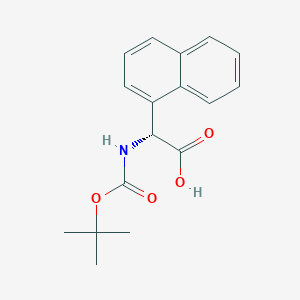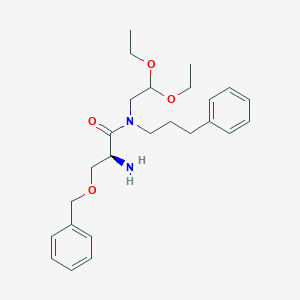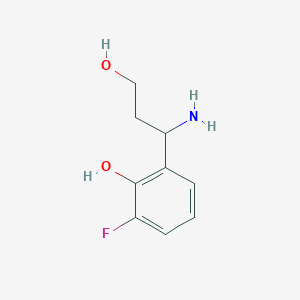![molecular formula C17H13ClN4 B12962187 (R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12962187.png)
(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that features both imidazole and benzimidazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 1H-imidazole in the presence of a base, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, ®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for the development of new therapeutic agents.
Medicine
Medically, ®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is investigated for its potential anti-cancer and anti-inflammatory properties. Its interactions with cellular pathways are of particular interest for developing new treatments.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of ®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole and benzimidazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
相似化合物的比较
Similar Compounds
- ®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole
- ®-6-((3-Bromophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole
- ®-6-((3-Fluorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole
Uniqueness
®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen substitutions, such as bromine or fluorine, which may exhibit different chemical and biological behaviors.
属性
分子式 |
C17H13ClN4 |
|---|---|
分子量 |
308.8 g/mol |
IUPAC 名称 |
6-[(R)-(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)/t17-/m0/s1 |
InChI 键 |
UGFHIPBXIWJXNA-KRWDZBQOSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C2=CC3=C(C=C2)N=CN3)N4C=CN=C4 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)
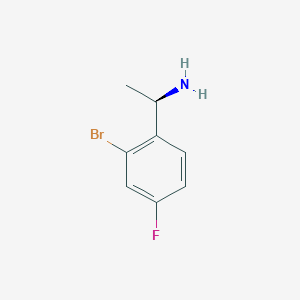
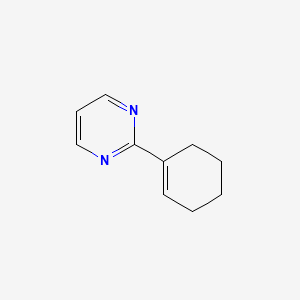
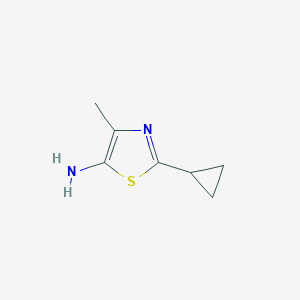
![2-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12962152.png)
![Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12962154.png)
![(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12962156.png)


